molecular formula C24H26N4O B2818034 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one CAS No. 1351651-27-8

2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2818034
CAS No.: 1351651-27-8
M. Wt: 386.499
InChI Key: ALSOQGADWNRDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C24H26N4O and its molecular weight is 386.499. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Pharmacology

Arylcycloalkylamines, which include phenyl piperidines and piperazines along with their arylalkyl substituents, are integral in the pharmacology of antipsychotic agents. These compounds, through their structural modifications, have shown to enhance the potency and selectivity of binding affinity at D2-like receptors. The study by Sikazwe et al. (2009) indicates that the composite structure of these molecules is crucial for their selectivity and potency at D2-like receptors, demonstrating the relevance of such compounds in drug design and pharmacological research Sikazwe et al., 2009.

DNA Interaction and Cellular Applications

The synthetic dye Hoechst 33258, a known DNA minor groove binder with specificity for AT-rich sequences, exemplifies the interaction of piperazine derivatives with DNA. This compound and its analogues are utilized in cellular biology for chromosome and nuclear staining, demonstrating the broader application of piperazine derivatives beyond pharmacology into cellular and molecular biology research Issar & Kakkar, 2013.

Therapeutic and Diagnostic Developments

Piperazine derivatives, due to their structural versatility, play a significant role in the development of therapeutic and diagnostic agents. The review by Rathi et al. (2016) on piperazine derivatives for therapeutic use highlights the broad potential of these compounds across a spectrum of applications including antipsychotic, anti-inflammatory, and imaging agents. This review emphasizes the flexibility of piperazine as a core structure for drug discovery, showcasing the diverse scientific research applications of such molecules Rathi et al., 2016.

Antimicrobial and Antituberculosis Activity

Piperazine and its analogues have also been identified for their potential in combating infectious diseases, such as tuberculosis. Girase et al. (2020) provide an extensive review on the anti-mycobacterial compounds where piperazine serves as a vital component, demonstrating the compound's role in addressing the challenges posed by drug-resistant strains of Mycobacterium tuberculosis Girase et al., 2020.

Properties

IUPAC Name

2-phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-2-21(19-9-5-3-6-10-19)24(29)28-15-13-27(14-16-28)23-17-22(25-18-26-23)20-11-7-4-8-12-20/h3-12,17-18,21H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSOQGADWNRDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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